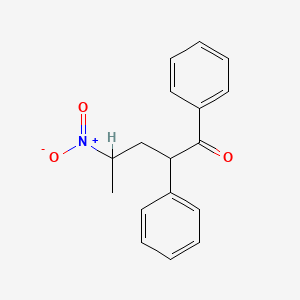

4-Nitro-1,2-diphenylpentan-1-one

Description

Properties

CAS No. |

83188-06-1 |

|---|---|

Molecular Formula |

C17H17NO3 |

Molecular Weight |

283.32 g/mol |

IUPAC Name |

4-nitro-1,2-diphenylpentan-1-one |

InChI |

InChI=1S/C17H17NO3/c1-13(18(20)21)12-16(14-8-4-2-5-9-14)17(19)15-10-6-3-7-11-15/h2-11,13,16H,12H2,1H3 |

InChI Key |

GOVBGLPLFYXYRZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Organocatalytic Asymmetric Michael Addition Under High Pressure

The most widely reported method for synthesizing γ-nitroketones involves the enantioselective Michael addition of nitromethane to α,β-unsaturated ketones (enones) under high-pressure conditions. For 4-nitro-1,2-diphenylpentan-1-one, the reaction utilizes 1,2-diphenylpent-2-en-1-one as the enone substrate, nitromethane as the nitro source, and a chiral organocatalyst to induce asymmetry.

Reaction Mechanism and Catalyst Selection

The reaction proceeds via a concerted polar mechanism, where the organocatalyst activates the enone through hydrogen-bonding interactions, facilitating nucleophilic attack by nitromethane. Bifunctional thiourea-based catalysts, such as (R)-3,5-bis(trifluoromethyl)phenylthiourea derivatives, achieve enantiomeric excess (ee) values exceeding 90% by stabilizing the transition state through dual activation.

Experimental Protocol

- Substrate Preparation : 1,2-Diphenylpent-2-en-1-one is synthesized via Claisen-Schmidt condensation between benzaldehyde and 3-pentanone under basic conditions.

- High-Pressure Reaction :

Table 1: Optimization Data for Organocatalytic Synthesis

| Catalyst Loading (mol%) | Pressure (kbar) | Time (h) | Yield (%) | ee (%) |

|---|---|---|---|---|

| 0.5 | 9 | 2 | 88 | 95.5 |

| 1.0 | 9 | 5 | 94 | 97.5 |

| 0.5 | 6 | 12 | 72 | 85.2 |

Nitroaldol (Henry) Reaction with Subsequent Modifications

An alternative route employs the nitroaldol reaction between 1,2-diphenylpentan-1-one and nitromethane under basic conditions. While less enantioselective than organocatalysis, this method avoids high-pressure equipment.

Ullmann Coupling for Aryl Group Introduction

For derivatives requiring late-stage aryl functionalization, Ullmann-type coupling introduces phenyl groups to a nitro-containing precursor.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for 4-Nitro-1,2-diphenylpentan-1-one Synthesis

| Method | Yield (%) | ee (%) | Equipment Complexity | Scalability |

|---|---|---|---|---|

| Organocatalysis | 88–94 | 95.5–97.5 | High (pressure) | Moderate |

| Nitroaldol | 65–83 | N/A | Low | High |

| Ullmann Coupling | 65 | N/A | Moderate | Low |

Mechanistic Insights and Side Reactions

High-pressure organocatalysis minimizes side reactions such as nitro group reduction or ketone enolization. In contrast, Ullmann coupling risks dehalogenation or over-arylation without precise stoichiometry.

Purification and Characterization

Industrial Applications and Challenges

While organocatalysis offers high enantiopurity, scalability is limited by high-pressure reactors. The nitroaldol route, though lower-yielding, is preferred for bulk synthesis due to simpler infrastructure.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-1,2-diphenylpentan-1-one undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group (-NH2) under appropriate conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted nitro or amino compounds.

Scientific Research Applications

4-Nitro-1,2-diphenylpentan-1-one has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of fine chemicals and as a precursor for more complex molecules.

Mechanism of Action

The mechanism of action of 4-Nitro-1,2-diphenylpentan-1-one involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. These interactions can affect molecular targets such as enzymes and DNA, influencing cellular pathways and processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Nitroketones

Nitroketones, such as 4-nitroacetophenone, share the nitro-ketone motif but lack the diphenyl substitution. Key differences include:

- Reactivity : The electron-withdrawing nitro group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic additions. However, steric hindrance from the diphenyl groups in 4-nitro-1,2-diphenylpentan-1-one may slow such reactions compared to simpler nitroketones.

- Stability : Bulky aryl groups in the diphenyl derivative likely improve thermal stability but reduce solubility in polar solvents.

Diphenylketones

Compounds like benzophenone or 1,2-diphenylpropan-1-one lack the nitro group. Comparisons highlight:

- Electronic Effects: The nitro group in 4-nitro-1,2-diphenylpentan-1-one increases the compound’s polarity and acidity at α-hydrogens, enabling deprotonation or condensation reactions less feasible in non-nitro analogs.

- Synthetic Utility: While benzophenone derivatives are widely used as UV stabilizers, the nitro group expands utility toward nitroaldol (Henry) reactions or as a precursor to amines via reduction.

Nitrodienamines

The nitrodienamine 1-(N,N-dimethylamino)-4-nitro-1,3-butadiene (from ) shares a nitroalkene motif but differs in conjugation and substitution .

- Electronic Structure: Nitrodienamines exhibit a “push-pull” system (electron-donating amine and electron-withdrawing nitro), enabling cycloadditions with α,β-unsaturated carbonyls. In contrast, the ketone’s nitro group lacks conjugated amine donors, limiting such reactivity.

- Applications: Nitrodienamines are leveraged in heterocyclic synthesis (e.g., indole derivatives via organometallic condensations), whereas 4-nitro-1,2-diphenylpentan-1-one may find use in sterically demanding reactions or as a nitroalkylation reagent.

Nitro-Containing Heterocycles

ANAZF (4-[(4-Nitro-1,2,5-oxadiazol-3-yl)azo]-1,2,5-oxadiazol-3-amine), a nitro-azo heterocycle (), underscores nitro’s role in energetic materials .

- Regulatory Status : ANAZF is ITAR-controlled due to defense applications, whereas the ketone’s regulatory standing remains undefined.

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Electronic Effects Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.